5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a morpholine and thiophene derivative that functions as a direct Factor Xa inhibitor. It is used in the treatment and prevention of deep-vein thrombosis and pulmonary embolism .
Preparation Methods
The synthesis of 5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide involves several steps. The key synthetic route includes the formation of the oxazolidinone ring and the attachment of the thiophene and morpholine moieties. The reaction conditions typically involve the use of reagents such as chlorothiophene and oxazolidinone derivatives . Industrial production methods have been optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and morpholine moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of Factor Xa inhibitors and their interactions with biological targets.
Biology: The compound is studied for its effects on blood coagulation pathways and its potential therapeutic applications.
Medicine: It is used in the development of anticoagulant therapies for the prevention and treatment of thromboembolic diseases.
Mechanism of Action
The compound exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By binding to the active site of Factor Xa, the compound prevents the formation of thrombin, thereby inhibiting blood clot formation. This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .
Comparison with Similar Compounds
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is similar to other Factor Xa inhibitors such as rivaroxaban and apixaban. it is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Properties
IUPAC Name |
5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-22(19(27)29-13)11-1-3-12(4-2-11)23-16(24)9-28-10-17(23)25/h1-6,13,16,24H,7-10H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZOMQJUMULNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C(COCC3=O)O)CNC(=O)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675961 |
Source
|
Record name | 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-46-4 |
Source
|
Record name | 5-Chloro-N-[[3-[4-(3-hydroxy-5-oxo-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-({3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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